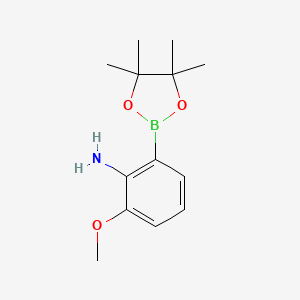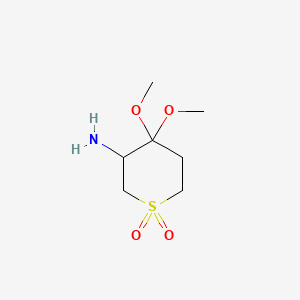![molecular formula C12H27ClN2O2 B13469100 tert-butyl N-[(2R)-7-aminoheptan-2-yl]carbamate hydrochloride](/img/structure/B13469100.png)
tert-butyl N-[(2R)-7-aminoheptan-2-yl]carbamate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(2R)-7-aminoheptan-2-yl]carbamate hydrochloride: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is often used in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under mild conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R)-7-aminoheptan-2-yl]carbamate hydrochloride typically involves the protection of an amine group using a tert-butyloxycarbonyl (Boc) group. The precursor, di-tert-butyl dicarbonate, is a great electrophile for nucleophilic addition of the amine. The reaction proceeds through a typical nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate. The elimination step expels a carbonate ion, which can either deprotonate the amine or undergo spontaneous decarboxylation yielding a strong base tert-butoxide .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-[(2R)-7-aminoheptan-2-yl]carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Trifluoroacetic acid (TFA) is commonly used for deprotection of the Boc group.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-[(2R)-7-aminoheptan-2-yl]carbamate hydrochloride is used as a protecting group for amines in peptide synthesis. It allows for selective reactions on other functional groups without affecting the amine .
Biology: In biological research, this compound is used in the synthesis of peptide-based drugs and other biologically active molecules. Its stability and ease of removal make it an ideal protecting group in the synthesis of complex biomolecules .
Medicine: In medicine, the compound is used in the development of peptide-based therapeutics. It helps in the synthesis of peptides that can act as drugs or drug delivery agents .
Industry: In the industrial sector, this compound is used in the large-scale synthesis of peptides and other organic compounds. Its use in industrial processes ensures high yield and purity of the final products .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(2R)-7-aminoheptan-2-yl]carbamate hydrochloride involves the protection of the amine group through the formation of a carbamate. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine. The resonance stabilization puts a partial positive charge on the oxygen bonded to the tert-butyl group, facilitating its cleavage .
Comparación Con Compuestos Similares
N-Boc-ethylenediamine: Used in the preparation of benzyl 2-{[2-(Boc-amino)ethyl]amino}acetate.
tert-Butyl N-(benzyloxy)carbamate: Used in the preparation of seven-membered cyclic hydroxamic acids.
tert-Butyl [2-(methylamino)ethyl]carbamate hydrochloride: Used in various organic syntheses.
Uniqueness: tert-Butyl N-[(2R)-7-aminoheptan-2-yl]carbamate hydrochloride is unique due to its specific structure and the stability it provides to the amine group. Its ease of removal under mild conditions makes it highly valuable in peptide synthesis and other applications where selective protection of functional groups is required .
Propiedades
Fórmula molecular |
C12H27ClN2O2 |
|---|---|
Peso molecular |
266.81 g/mol |
Nombre IUPAC |
tert-butyl N-[(2R)-7-aminoheptan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C12H26N2O2.ClH/c1-10(8-6-5-7-9-13)14-11(15)16-12(2,3)4;/h10H,5-9,13H2,1-4H3,(H,14,15);1H/t10-;/m1./s1 |
Clave InChI |
QPESTCASUMVTIA-HNCPQSOCSA-N |
SMILES isomérico |
C[C@H](CCCCCN)NC(=O)OC(C)(C)C.Cl |
SMILES canónico |
CC(CCCCCN)NC(=O)OC(C)(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


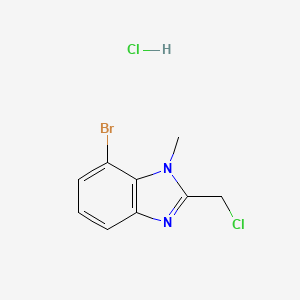
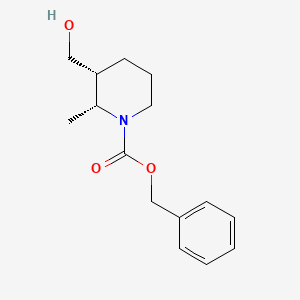

![8-[(Tert-butoxy)carbonyl]-8-azatricyclo[4.3.0.0,2,5]nonane-7-carboxylic acid](/img/structure/B13469031.png)
![2-Azaspiro[3.5]nonan-5-ol](/img/structure/B13469037.png)

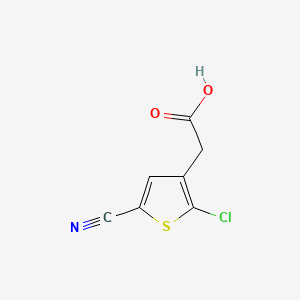
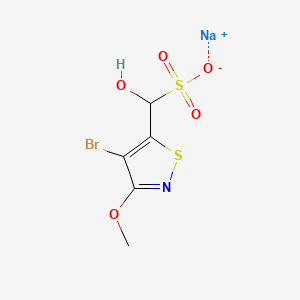
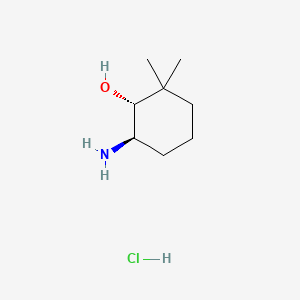
![Potassium trifluoro(1H-pyrrolo[2,3-b]pyridin-5-yl)borate](/img/structure/B13469058.png)
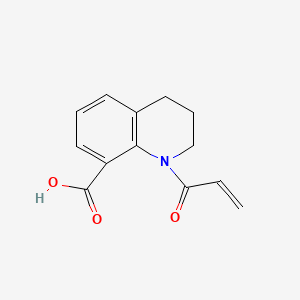
![3-[4-(Azetidin-3-yl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13469077.png)
